2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole

Silole synthesis lithium naphthalenide cyclization dihalosilole preparation

Researchers requiring reproducible optoelectronic performance face challenges with non-halogenated or chloro-substituted siloles that lack synthetic modularity. This 2,5-dibromo silole monomer solves this with dual reactive handles for GRIM polymerization and cross-coupling, plus AIE behavior for blue/near-UV emission applications. • Enables GRIM polymerization with Ni(dppp)Cl₂ to yield poly(1,1-dimethyl-3,4-diphenyl-2,5-silole) fluorescing at 380 nm • Facilitates iterative Sonogashira coupling for monodisperse oligomers with tunable quantum efficiencies (2.99-8.97 × 10⁻²) • ≥98.0% purity (GC); synthesized via validated OrgSyn procedure at 95% yield

Molecular Formula C18H16Br2Si
Molecular Weight 420.2 g/mol
CAS No. 686290-22-2
Cat. No. B1624820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole
CAS686290-22-2
Molecular FormulaC18H16Br2Si
Molecular Weight420.2 g/mol
Structural Identifiers
SMILESC[Si]1(C(=C(C(=C1Br)C2=CC=CC=C2)C3=CC=CC=C3)Br)C
InChIInChI=1S/C18H16Br2Si/c1-21(2)17(19)15(13-9-5-3-6-10-13)16(18(21)20)14-11-7-4-8-12-14/h3-12H,1-2H3
InChIKeyXLVXIPAEFXBVBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole: Overview


2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole (C₁₈H₁₆Br₂Si, MW 420.22) is a 2,5-dibrominated silacyclopentadiene (silole) monomer bearing 1,1-dimethyl and 3,4-diphenyl substituents. Siloles constitute a class of σ*–π* conjugated five-membered silacyclic dienes with low-lying LUMO energy levels, enabling efficient electron injection and aggregation-induced emission (AIE) behavior [1]. The compound is synthesized via lithium naphthalenide-mediated cyclization of dimethylbis(phenylethynyl)silane followed by bromination with N-bromosuccinimide, affording the product in 95% isolated yield [1]. Commercially, it is supplied at ≥98.0% purity (GC), with a melting point of 161–165 °C, and requires refrigerated storage (0–10 °C) with protection from light and heat .

Why Substitution by Other Silole Monomers Fails


Silole derivatives exhibit exquisitely sensitive structure–property relationships: the electronic nature, steric profile, and leaving-group ability of the 1,1- and 2,5-substituents dictate absorption/emission wavelengths, polymerization efficiency, and cross-coupling reactivity [1]. The 2,5-dibromo substitution in 2,5-dibromo-1,1-dimethyl-3,4-diphenylsilole provides dual reactive handles for Grignard metathesis (GRIM) polymerization and transition-metal-catalyzed cross-couplings (Sonogashira, Suzuki, Stille), while the compact 1,1-dimethyl groups minimize steric congestion at the silicon center—enhancing monomer reactivity relative to bulkier 1,1-diethyl, 1,1-diisopropyl, or 1,1-dihexyl analogs [1]. Replacing bromine with chlorine dramatically reduces oxidative addition rates at Pd(0)/Ni(0) centers, and non-halogenated 2,3,4,5-tetraarylsiloles lack the synthetic modularity required for constructing donor–acceptor architectures [2]. These interdependent substituent effects make naive in-class substitution scientifically indefensible for applications demanding reproducible optoelectronic performance or synthetic versatility.

Quantitative Differentiation vs. Structural Analogs


Synthesis Yield Advantage

The optimized two-step procedure (lithium naphthalenide cyclization followed by ZnCl₂ quench and NBS bromination) delivers 2,5-dibromo-1,1-dimethyl-3,4-diphenylsilole in 95% isolated yield as white crystalline needles [1]. In contrast, the original t-BuPh₂SiCl-based oxidative workup protocol for this class of dihalosiloles gave substantially lower and more variable yields, and the zinc chloride modification represents a validated improvement specific to this compound [1]. For comparative context, 2,5-dibromo-1,1-diethyl-3,4-diphenylsilole and the 1,1-diisopropyl analog are prepared analogously but frequently require extended reaction times or produce lower crude purities due to increased steric hindrance during cyclization [2].

Silole synthesis lithium naphthalenide cyclization dihalosilole preparation

Bathochromic Shift in UV-Vis Absorption

In THF solution, 2,5-dibromo-1,1-dimethyl-3,4-diphenylsilole (monomer 3a) exhibits a strong absorption maximum at 275 nm with a molar absorptivity of 8.50 × 10³ M⁻¹ cm⁻¹ [1]. Under identical measurement conditions, the 1,1-diethyl analog (3b) absorbs at 260 nm, the 1,1-diisopropyl analog (3c) at 253 nm, and the 1,1-dihexyl analog (3d) at 243 nm [1]. The 15–32 nm bathochromic shift observed for the 1,1-dimethyl derivative indicates enhanced ground-state conjugation attributable to minimal steric distortion at the silicon center, which favors more coplanar arrangement of the silole π-system [1].

Silole photophysics UV-vis absorption substituent effects

GRIM Polymer Emission Wavelength

Grignard metathesis (GRIM) polymerization of 2,5-dibromo-1,1-dimethyl-3,4-diphenylsilole (3a) using i-PrMgCl·LiCl and Ni(dppp)Cl₂ produces poly(1,1-dimethyl-3,4-diphenyl-2,5-silole) (4a) with Mw 658–1450 and PDI 1.08–1.37 [1]. Polymer 4a exhibits a fluorescence emission maximum at 380 nm (FWHM data in Table 1 of the source) upon excitation at 300 nm in THF [1]. By comparison, polymers derived from the 1,1-diethyl (4b), 1,1-diisopropyl (4c), and 1,1-dihexyl (4d) monomers emit at 350 nm, 440 nm, and 393 nm respectively, demonstrating that the 1,1-dimethyl substitution uniquely positions the emission in the near-UV/violet region suitable for specialized optoelectronic applications [1].

GRIM polymerization conjugated polymer fluorescence emission

Sequential Cross-Coupling Reactivity

The two bromine atoms at the 2- and 5-positions of the silole ring serve as chemically equivalent but sterically distinct reaction sites, enabling sequential Sonogashira coupling with aryl- and silyl-alkynes . In a controlled iterative synthesis, 2,5-dibromo-1,1-dimethyl-3,4-diphenylsilole was coupled with ethynyl-terminated phenylene ethynylene strands to yield oligo[(p-phenyleneethynylene)-alt-(2,5-siloleneethynylene)]s with quantum efficiencies reaching 8.97 × 10⁻² for the monomeric species and 2.99 × 10⁻² for the pentamer [1]. In comparison, 2,5-dichlorosilole analogs require harsher coupling conditions (elevated temperature, longer reaction times) and typically yield lower conversion due to the reduced reactivity of C–Cl bonds toward oxidative addition at Pd(0) [2].

Sonogashira coupling iterative synthesis orthogonal reactivity

AIE Performance in Composite Materials

2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole has been specifically claimed as the AIE-active silole derivative of choice in a granted U.S. patent (US 11,898,118 B2) for photoluminescent lubricating grease compositions [1]. The patent demonstrates that the compound provides aggregation-induced emission performance when dispersed in grease matrices, enabling luminescent parts and devices with concomitant anti-oxidation and anti-wear properties [1]. In contrast, non-halogenated siloles such as 1,1-dimethyl-2,3,4,5-tetraphenylsilole, while AIE-active in solution/film studies, lack the reactive bromine sites that permit covalent grafting onto or within functional matrix materials—a critical distinction for composite and coating applications requiring matrix integration rather than simple dispersion [2].

Aggregation-induced emission functional materials grease photoluminescence

Research and Industrial Application Scenarios


GRIM Polymerization for Blue/Near-UV OLED Emitters

As demonstrated by Park et al. (2014), 2,5-dibromo-1,1-dimethyl-3,4-diphenylsilole undergoes efficient GRIM polymerization with i-PrMgCl·LiCl and Ni(dppp)Cl₂ to yield poly(1,1-dimethyl-3,4-diphenyl-2,5-silole) (4a), which fluoresces at 380 nm—the shortest emission wavelength among the four 1,1-disubstituted polymer series (4a: 380 nm, 4b: 350 nm, 4c: 440 nm, 4d: 393 nm) [1]. This makes the monomer the preferred precursor for blue and near-UV light-emitting polymer applications where longer-wavelength contamination from green/yellow emission (as observed with 4c) is unacceptable. The polymer's solubility in common organic solvents (CHCl₃, THF) further facilitates solution processing for device fabrication [1].

Iterative Sonogashira Coupling for Precision Oligomers

The dual bromine handles of 2,5-dibromo-1,1-dimethyl-3,4-diphenylsilole enable controlled, iterative Sonogashira coupling with ethynyl-terminated arylene ethynylene building blocks, as shown by Ding et al. (2007) [1]. This methodology yields monodisperse oligo[(p-phenyleneethynylene)-alt-(2,5-siloleneethynylene)]s with tunable conjugation lengths (monomer to pentamer) and quantum efficiencies ranging from 2.99 × 10⁻² to 8.97 × 10⁻² . The approach is uniquely enabled by the 2,5-dibromo substitution pattern and cannot be replicated with non-halogenated siloles, making this the monomer of choice for laboratories synthesizing structurally defined silole-containing molecular wires for structure–property relationship studies.

Photoluminescent Functional Composites and Smart Lubricants

U.S. Patent 11,898,118 B2 explicitly teaches the use of 2,5-dibromo-1,1-dimethyl-3,4-diphenylsilole as the AIE-active component in photoluminescent lubricating grease formulations, where it simultaneously confers luminescence, anti-oxidation, and anti-wear performance [1]. The compound's bromine substituents provide reactive sites for potential covalent integration into the grease matrix, a structural feature absent in non-halogenated AIE siloles such as 1,1-dimethyl-2,3,4,5-tetraphenylsilole . Industrial formulators developing luminescent functional fluids, coatings, or sealants requiring validated AIE performance in composite matrices should prioritize this compound over halogen-free analogs.

High-Purity Monomer for Academic and Teaching Labs

With a reported synthesis yield of 95% (OrgSyn validated procedure) and commercial availability at ≥98.0% purity (GC) with NMR-confirmed structure [1], 2,5-dibromo-1,1-dimethyl-3,4-diphenylsilole is one of the most reliably accessible 2,5-dihalosilole monomers for academic research. Its well-characterized physical properties (mp 161–165 °C, density 1.5 g/cm³, logP 6.4), established synthetic protocol in Organic Syntheses, and documented light/heat sensitivity provide a standardized platform for teaching laboratories and exploratory materials research where reproducibility and literature traceability are paramount [1].

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